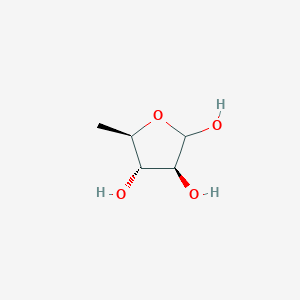
(3S,4S,5R)-5-methyloxolane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is a stereoisomer of a sugar derivative. This compound is characterized by its three hydroxyl groups and one methyl group attached to an oxolane ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-methyloxolane-2,3,4-triol typically involves the stereoselective reduction of a precursor molecule. One common method is the reduction of a corresponding ketone or aldehyde using a chiral catalyst to ensure the correct stereochemistry. For example, sodium borohydride can be used as a reducing agent under controlled conditions to achieve the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound often involves enzymatic processes due to their high specificity and efficiency. Enzymes such as aldolase can catalyze the formation of this compound from simpler sugars, ensuring the correct stereochemistry is maintained throughout the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S,5R)-5-methyloxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of sugar alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S,5R)-5-methyloxolane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of (3S,4S,5R)-5-methyloxolane-2,3,4-triol involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. This compound can act as a substrate or inhibitor in various biochemical pathways, affecting processes such as glycolysis and gluconeogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran: Another sugar derivative with similar hydroxyl group arrangement but different ring structure.
(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate: A compound with similar stereochemistry but different functional groups.
Uniqueness
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is unique due to its specific stereochemistry and the presence of a methyl group, which distinguishes it from other sugar derivatives. This unique structure allows it to interact differently with enzymes and receptors, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(3S,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4+,5?/m1/s1 |
InChI-Schlüssel |
MKMRBXQLEMYZOY-ZRMNMSDTSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](C(O1)O)O)O |
Kanonische SMILES |
CC1C(C(C(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


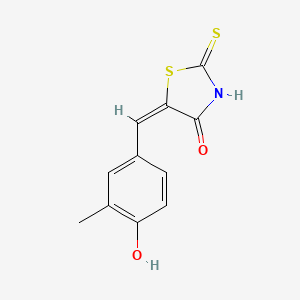
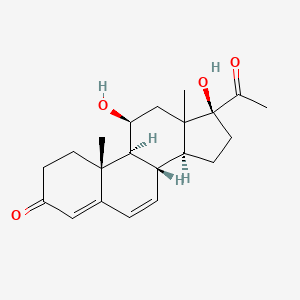

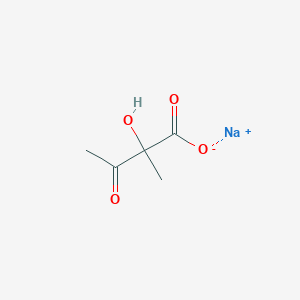
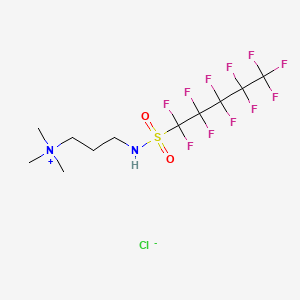
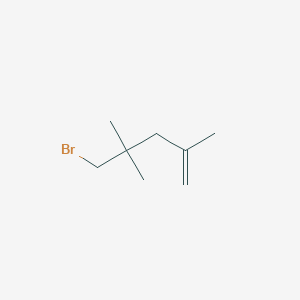
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
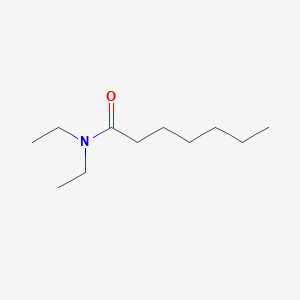
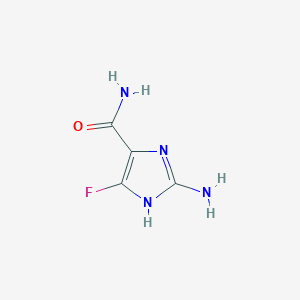


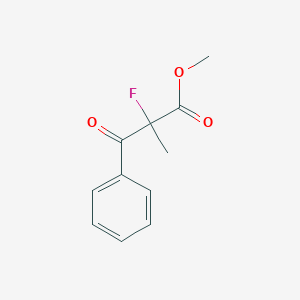
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
